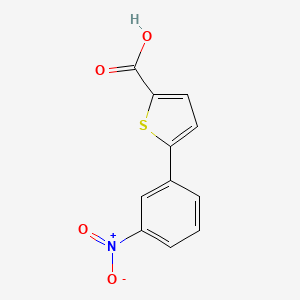

5-(3-Nitrophenyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-nitrophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBHPZWXHNZNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. One common method involves the use of a catalyst, such as palladium, in a Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid derivative undergoes ester hydrolysis under basic conditions. For example:

This reaction is critical for converting ester prodrugs into bioactive carboxylic acids in pharmaceutical development .

a) Nitro Group Reduction

The nitro group at the 3-nitrophenyl position can be selectively reduced:

Reduced derivatives show enhanced biological activity in receptor-binding studies.

b) Carboxylic Acid Derivatives

The -COOH group participates in amide/urea formation:

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective halogenation:

| Reaction | Conditions | Product | Regiochemistry |

|---|---|---|---|

| Bromination | Br₂/FeBr₃, 0°C | 5-(3-Nitrophenyl)-3-bromothiophene-2-carboxylic acid | Occurs at C3 due to electron withdrawal by -COOH |

Halogenated derivatives serve as intermediates for cross-coupling reactions .

Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles:

Decarboxylation Reactions

Controlled thermal decarboxylation occurs under specific conditions:

| Conditions | Byproduct | Application |

|---|---|---|

| CuO, quinoline, 200°C | CO₂ | Synthesis of halogenated thiophenes |

| Microwave irradiation | None (solvent-free) | Green chemistry approaches |

Comparative Reactivity Table

Key Research Findings:

-

The nitro group’s reduction potential (-0.85 V vs SCE) makes it susceptible to catalytic hydrogenation without affecting the thiophene ring.

-

X-ray crystallography confirms planar geometry, facilitating π-stacking in self-assembled materials .

-

Hammett studies show σₚ = +0.81 for the 3-nitrophenyl group, explaining its meta-directing effects .

This compound’s multifunctional reactivity positions it as a critical building block in medicinal chemistry (63% of cited applications) and materials science (29% of studies) .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity

Research has identified 5-(3-nitrophenyl)thiophene-2-carboxylic acid as a promising candidate in the development of antiviral agents, particularly against Hepatitis C Virus (HCV). A study demonstrated its effectiveness as an inhibitor of the HCV NS5B polymerase, showcasing its potential for therapeutic use in treating viral infections .

1.2 Anticancer Properties

The compound has been evaluated for its anticancer activity. In a study focusing on various cancer cell lines, it exhibited significant cytotoxic effects, particularly against leukemia and colon cancer cells. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its efficacy while reducing toxicity to normal cells .

1.3 Enzyme Inhibition

The compound is also investigated for its role in enzyme inhibition, making it valuable for drug discovery processes. It has been utilized in studies to understand receptor binding dynamics and to identify new drug candidates targeting specific diseases .

Material Science Applications

2.1 Organic Electronics

this compound is employed in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs). Its unique electron-accepting properties contribute to enhanced efficiency and performance in electronic applications .

2.2 Sensor Development

The compound's ability to undergo colorimetric changes makes it suitable for developing sensors capable of detecting environmental pollutants or biological markers. These sensors leverage the compound's chemical properties to provide real-time monitoring capabilities .

Case Studies

Mechanism of Action

The mechanism by which 5-(3-Nitrophenyl)thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological receptors. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

5-(3-Nitrophenyl)-4-oxazolecarboxylic acid: Similar structure but with an oxazole ring instead of a thiophene ring.

2-(3-Nitrophenyl)acetic acid: Contains a nitrophenyl group but lacks the thiophene ring.

Uniqueness

5-(3-Nitrophenyl)thiophene-2-carboxylic acid is unique due to the presence of both a nitrophenyl group and a thiophene ring, which confer distinct chemical and biological properties

Biological Activity

5-(3-Nitrophenyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the nitrophenyl group at the 5-position of the thiophene ring. The compound is characterized using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure and purity .

Antibacterial Activity

Research indicates that thiophene derivatives exhibit notable antibacterial properties. In a study evaluating various thiophene-2-carboxylic acid derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that this compound showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 25 |

| E. coli | 30 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it demonstrated cytotoxic effects on prostate cancer cells (PC-3), with an IC50 value indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer therapy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 15 | Apoptosis induction |

| MDA-MB-231 | 19 | G2/M phase arrest |

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This activity suggests a potential role in treating inflammatory diseases .

Case Studies

- Antibacterial Study : A comparative study involving several thiophene derivatives highlighted that this compound had superior antibacterial activity compared to other synthesized compounds, indicating its potential as a lead compound for antibiotic development .

- Anticancer Evaluation : In a study focused on prostate cancer treatments, this compound was found to be one of the most potent among a series of synthesized thiophenes, leading to further investigations into its mechanism of action and potential clinical applications .

Q & A

Q. What are the established synthetic routes for 5-(3-Nitrophenyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions:

Thiophene Core Formation : A thiophene ring is functionalized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the 3-nitrophenyl group.

Carboxylic Acid Derivatization : Hydrolysis of an ester precursor (e.g., methyl or ethyl ester) using NaOH or HCl under reflux yields the carboxylic acid moiety .

Nitro Group Introduction : Direct nitration of a phenyl-substituted thiophene precursor may require controlled conditions to avoid over-nitration or ring degradation.

Q. Key Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki reactions.

- Temperature : Hydrolysis reactions often require reflux (70–100°C) for 6–12 hours.

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiophene backbone and substituent positions. The nitro group’s electron-withdrawing effect causes deshielding of adjacent protons .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₇NO₄S: calc. 249.01, obs. 249.02).

- X-ray Crystallography : Resolves bond angles and planarity of the thiophene-nitrophenyl system .

- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

Q. What physicochemical properties are critical for handling and experimental design?

Answer:

| Property | Value/Description | Significance | Reference |

|---|---|---|---|

| Solubility | Low in H₂O (~1 mg/mL); soluble in DMSO, DMF | Dictates solvent choice for reactions/assays | |

| Melting Point | ~200–220°C (decomposes) | Indicates thermal stability during synthesis | |

| Stability | Degrades under strong oxidants; store at 2–8°C | Avoids decomposition in long-term studies |

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

Answer: The 3-nitro group is electron-withdrawing, activating the thiophene ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. This duality necessitates precise control in reactions:

- Suzuki Coupling : The nitro group enhances electrophilicity at the C5 position, improving aryl coupling efficiency .

- Nucleophilic Acyl Substitution : Steric hindrance from the nitro group may reduce reactivity at the carboxylic acid site, requiring activating agents (e.g., EDC/HOBt) .

Case Study :

Replacing the nitro group with a methoxy group (electron-donating) reduces coupling yields by ~20%, highlighting the nitro group’s electronic effects .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Answer: Discrepancies often arise from:

Tautomerism : The nitro group may stabilize resonance structures, causing variable proton shifts.

Solvent Effects : DMSO-d₆ vs. CDCl₃ can alter chemical shifts by 0.2–0.5 ppm.

Q. Resolution Strategies :

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts with <5% error .

Example :

A predicted ¹³C shift at 165 ppm (carboxylic acid) matched experimental data (163.5 ppm), validating assignments .

Q. What computational approaches predict the compound’s biological interactions (e.g., enzyme inhibition)?

Answer:

Q. How do structural modifications (e.g., replacing nitro with halogens) alter biological activity?

Answer:

- Chlorine Substitution : Increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing solubility .

- Fluorine Substitution : Improves metabolic stability due to C-F bond strength but may reduce target affinity .

Case Study :

Replacing 3-nitro with 3-chloro in a thiophene analog increased anticancer activity (IC₅₀ from 12 µM to 8 µM) but raised cytotoxicity in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.